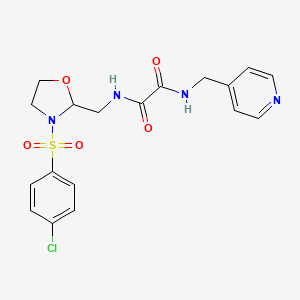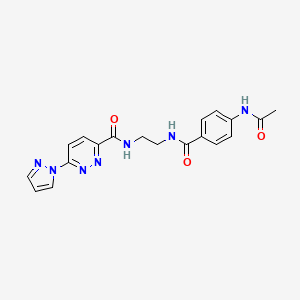![molecular formula C22H20FN3O B2691634 6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-78-0](/img/structure/B2691634.png)
6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Chemosensors
Chemosensors based on specific chemical frameworks have been developed for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors highlight the potential of incorporating specific functionalities, such as those found in the compound of interest, for targeted applications in chemical sensing (Roy, 2021).
Pharmaceutical Synthesis
The synthesis of key intermediates for pharmaceuticals, such as anti-inflammatory and analgesic materials, often involves complex chemical structures. Research into practical, large-scale synthesis methods for these intermediates underscores the importance of compounds with intricate chemical functionalities in drug manufacturing (Qiu et al., 2009).
Cancer Therapy
Compounds with specific chemical structures, such as quinoline derivatives, play a critical role in cancer therapy, particularly in targeting enzymes like thymidylate synthase in colorectal cancer treatment. The selective inhibition by these compounds demonstrates their potential in developing anticancer drugs (Avallone et al., 2014).
Modern Therapeutics
Isoquinoline derivatives, for example, have shown a wide range of biological potentials, including anti-tumoral, anti-glaucoma, and anti-viral activities. This highlights the importance of exploring chemical derivatives with specific functionalities for their pharmacological importance in modern therapeutics (Danao et al., 2021).
Environmental Chemistry
Research on fluorinated pyrimidines and their role in cancer treatment exemplifies the contributions of specific chemical functionalities to the precise use of drugs in personalized medicine. This includes the study of their metabolism, biodistribution, and how they affect nucleic acid structures (Gmeiner, 2020).
作用機序
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, precise information about the exact target remains elusive in the available literature .
- The compound interacts with its target through a process called Suzuki–Miyaura coupling . In this reaction, the compound’s boron-containing moiety (organoboron reagent) transfers its organic group to a palladium catalyst, forming a new carbon–carbon bond. This step is known as transmetalation .
Target of Action
Mode of Action
Its potential therapeutic applications remain an exciting area for investigation . 🌟
Safety and Hazards
特性
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c1-15-4-6-16(7-5-15)13-26-14-17(12-24)22(27)18-10-19(23)21(11-20(18)26)25-8-2-3-9-25/h4-7,10-11,14H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZSHEAKZZOJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2691551.png)
![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
![2-[(4-fluorophenyl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2691553.png)

![2-(3-chlorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl](/img/structure/B2691560.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)
![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)

![1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2691572.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2691574.png)
